molecular formula C24H26N6 B5868323 3-phenyl-5-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine

3-phenyl-5-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine

Cat. No. B5868323
M. Wt: 398.5 g/mol
InChI Key: PELMVRTTWDPZPO-UHFFFAOYSA-N
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Description

The compound belongs to a class of compounds known as pyrazolo[1,5-a]pyrimidines . These compounds have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology and their tunable photophysical properties .


Synthesis Analysis

A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone . The compounds were synthesized in an overall yield of 67–93% .


Molecular Structure Analysis

The molecular structure of these compounds is influenced by the substituents at position 7 on the fused ring . Electron-donating groups (EDGs) at this position improve both the absorption and emission behaviors .


Chemical Reactions Analysis

The chemical reactions of these compounds are influenced by the substituents at position 7 on the fused ring . For example, compound 4a with pyridine as an electron-withdrawing group (EWG) at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by the substituents at position 7 on the fused ring . The dipole moment changes in these compounds were calculated to be between 10.3 and 19.0 D .

Scientific Research Applications

Fluorescent Probes and Imaging Agents

Fluorescent molecules play a crucial role in studying intracellular processes, chemosensors, and organic materials. The pyrazolo[1,5-a]pyrimidine family (PPs) offers strategic compounds for optical applications. Key features include:

Estrogen Receptor Modulation

The compound can selectively target estrogen receptor β (ERβ) over ERα. ERβ has different effects from ERα in certain tumors, with ERβ suppressing tumor cell growth. This property makes the compound valuable for understanding estrogen receptor activities .

CDK2 and CDK5 Inhibition

A related series of 5-substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidine derivatives showed potent inhibition of both CDK2 and CDK5. Compound 61 exhibited impressive inhibitory activity against these cyclin-dependent kinases, making it a potential candidate for cancer therapy .

Novel CDK2 Targeting Compounds

Researchers have designed and synthesized novel compounds based on the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds. These compounds specifically target CDK2, which is relevant in cancer research and drug development .

Lipid Droplet Biomarkers

Recent work demonstrated that pyrazolo[1,5-a]pyrimidines can serve as lipid droplet biomarkers for cancer cells (HeLa cells) and normal cells (L929 cells). Their photophysical properties combined with biological activities make them versatile tools for cell imaging and diagnostics .

Mechanism of Action

properties

IUPAC Name

3-phenyl-5-propyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6/c1-2-8-20-17-23(29-15-13-28(14-16-29)22-11-6-7-12-25-22)30-24(27-20)21(18-26-30)19-9-4-3-5-10-19/h3-7,9-12,17-18H,2,8,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELMVRTTWDPZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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